2',5'-Diiodo-P-terphenyl
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Overview
Description
2’,5’-Diiodo-P-terphenyl is an organic compound with the molecular formula C18H12I2. It is a derivative of p-terphenyl, where two iodine atoms are substituted at the 2’ and 5’ positions of the central benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,5’-Diiodo-P-terphenyl typically involves a multi-step reaction starting from 1,4-dibromobenzene. The process includes the following steps:
Iodination Reaction: The initial step involves the iodination of 1,4-dibromobenzene using iodine and sulfuric acid at a temperature range of 125-135°C for about 6 hours. This step yields an intermediate product.
Final Iodination: The intermediate product is then subjected to another iodination reaction using iodine in tetrahydrofuran (THF) at room temperature.
Industrial Production Methods: Industrial production methods for 2’,5’-Diiodo-P-terphenyl are not well-documented in the literature. the laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and equipment to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: 2’,5’-Diiodo-P-terphenyl undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in 2’,5’-Diiodo-P-terphenyl can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in carbon-carbon coupling reactions, such as the Suzuki-Miyaura coupling, to form extended aromatic systems.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used for substitution reactions under controlled conditions.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with conditions varying based on the specific reaction requirements.
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the iodine atoms.
Coupling Reactions: Extended aromatic systems or polymers with enhanced electronic properties.
Scientific Research Applications
2’,5’-Diiodo-P-terphenyl has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug development and diagnostic imaging.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 2’,5’-Diiodo-P-terphenyl is primarily related to its ability to participate in various chemical reactions due to the presence of iodine atoms. These iodine atoms can be easily substituted or coupled with other functional groups, making the compound versatile in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
2’,5’-Dibromo-P-terphenyl: Similar structure but with bromine atoms instead of iodine.
2’,5’-Dichloro-P-terphenyl: Similar structure but with chlorine atoms instead of iodine.
2’,5’-Difluoro-P-terphenyl: Similar structure but with fluorine atoms instead of iodine.
Uniqueness: 2’,5’-Diiodo-P-terphenyl is unique due to the presence of iodine atoms, which are larger and more polarizable compared to other halogens. This results in distinct reactivity and properties, making it suitable for specific applications that require such characteristics .
Properties
IUPAC Name |
1,4-diiodo-2,5-diphenylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12I2/c19-17-12-16(14-9-5-2-6-10-14)18(20)11-15(17)13-7-3-1-4-8-13/h1-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWNLYZBUNSDRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2I)C3=CC=CC=C3)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12I2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30539777 |
Source
|
Record name | 2~2~,2~5~-Diiodo-1~1~,2~1~:2~4~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30539777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96843-21-9 |
Source
|
Record name | 2~2~,2~5~-Diiodo-1~1~,2~1~:2~4~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30539777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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